N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been extensively studied and associated with diverse biological activities . They have been found to inhibit several enzymes and show a wide range of biological activities .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Benzothiazole derivatives are known to affect multiple biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives are known for their potent and significant biological activities, indicating that they likely have substantial molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzothiazole with 6-methoxypyrimidine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in a solvent like dimethylformamide . The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a molecular probe.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Benzothiazole-pyrimidine hybrids: These hybrids combine benzothiazole and pyrimidine structures and are studied for their medicinal properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUTOMIRPJVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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